1-(4-Methyl-3-nitrophenyl)piperazine is an organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methyl-3-nitrophenyl group. The molecular formula for this compound is , and its molecular weight is approximately 221.26 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets.
The synthesis of 1-(4-Methyl-3-nitrophenyl)piperazine typically involves nucleophilic substitution reactions where piperazine reacts with substituted nitrobenzene derivatives. For instance, one common method involves the reaction of 1-methylpiperazine with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate, often conducted in a solvent like N,N-dimethylformamide. This reaction can yield high purity and significant yields, often exceeding 90% .
Research indicates that compounds related to piperazine structures exhibit a variety of biological activities, including antipsychotic, antidepressant, and analgesic properties. Specifically, derivatives of 1-(4-Methyl-3-nitrophenyl)piperazine have been studied for their potential as ligands for various receptors, including serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders .
The synthesis methods for 1-(4-Methyl-3-nitrophenyl)piperazine can vary but generally follow these steps:
1-(4-Methyl-3-nitrophenyl)piperazine has potential applications in pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders. Its structural similarity to known psychoactive compounds makes it a candidate for further exploration in drug design and development .
Studies involving interaction profiles of 1-(4-Methyl-3-nitrophenyl)piperazine have demonstrated its ability to bind selectively to certain neurotransmitter receptors. This selectivity suggests that modifications to its structure could enhance its efficacy or reduce side effects when used therapeutically. Further research into its pharmacokinetics and dynamics will provide insights into its potential clinical applications .
Several compounds share structural similarities with 1-(4-Methyl-3-nitrophenyl)piperazine. Here are some notable examples:
The uniqueness of 1-(4-Methyl-3-nitrophenyl)piperazine lies in its specific combination of methyl and nitro substitutions on the phenyl ring, which influences its interaction with biological targets differently than other similar compounds. This specificity could lead to unique therapeutic effects or side effect profiles compared to other piperazine derivatives.
The SNAr reaction between 1-bromo-4-nitrobenzene and N-methylpiperazine proceeds via an addition-elimination mechanism. The nitro group activates the aromatic ring by withdrawing electron density, directing nucleophilic attack to the para position relative to itself [3]. This reactivity is exploited in industrial syntheses of similar piperazine derivatives, where N-methylpiperazine acts as both the nucleophile and solvent under heated conditions (80–120°C) [1]. Typical yields range from 70–90% depending on stoichiometric ratios and reaction time [1] [3].
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 85–90 | 6–8 |
| Neat | 75–82 | 8–12 |
Potassium carbonate (K₂CO₃) is critical for deprotonating N-methylpiperazine, enhancing its nucleophilicity. Optimal base loading is 1.5–2.0 equivalents, with higher amounts leading to side reactions (e.g., over-alkylation) [1] [3].
A solvent blend of 87.5% dichloromethane (DCM) and 12.5% methanol achieves optimal separation for crude product purification, with R~f~ values between 0.4–0.8 [5]. This system balances polarity to isolate the target compound while minimizing tailing.
Ethanol recrystallization yields crystals with ≥98% purity. Slow cooling (0.5°C/min) from a saturated ethanol solution at 60°C produces uniform crystalline structures, reducing occluded impurities [4].
Industrial routes prioritize continuous flow reactors for SNAr reactions, enabling precise temperature control and reduced reaction volumes [1]. Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve mass transfer in biphasic systems, achieving 80–85% yields at scale [4].
Common byproducts include:
Yield optimization strategies include:
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-(4-Methyl-3-nitrophenyl)piperazine through detailed analysis of both proton and carbon-13 environments. The molecular framework consists of a six-membered piperazine ring connected to a substituted phenyl ring bearing both nitro and methyl substituents.
The proton nuclear magnetic resonance spectrum of 1-(4-Methyl-3-nitrophenyl)piperazine reveals characteristic resonance patterns that reflect the electronic environment of each hydrogen atom. Based on spectroscopic data from related compounds, the aromatic protons exhibit distinctive splitting patterns and chemical shifts [1] [2].
The aromatic region displays three distinct proton environments corresponding to the substituted benzene ring. The proton ortho to the nitro group (position 2) appears as the most downfield signal, typically observed around 7.77 parts per million as a doublet due to coupling with the adjacent proton [1]. This significant downfield shift results from the strong electron-withdrawing effect of the nitro group, which deshields the neighboring proton.
The proton at position 6, positioned between the piperazine substituent and the methyl group, appears as a triplet around 7.05 parts per million [1]. This multiplicity arises from coupling with two adjacent protons. The proton at position 5, ortho to the methyl group, resonates at approximately 7.16 parts per million as a doublet [1].
The methyl group attached to the phenyl ring produces a characteristic singlet, typically appearing around 2.35 parts per million [3]. This chemical shift is consistent with aromatic methyl groups and remains unaffected by coupling due to the absence of adjacent protons.
The piperazine ring protons exhibit complex coupling patterns due to the chair conformation and conformational dynamics. The eight methylene protons of the piperazine ring appear as multiplets in the region of 3.04 parts per million [1]. These protons are magnetically equivalent due to rapid ring interconversion and appear as a broad multiplet.
The nitrogen-hydrogen proton of the secondary amine in the piperazine ring appears as a broadened singlet around 1.90 parts per million [1]. This signal exhibits characteristic broadening due to quadrupolar relaxation effects and potential hydrogen bonding interactions.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environments within 1-(4-Methyl-3-nitrophenyl)piperazine. The spectrum reveals eight distinct carbon signals, indicating that several carbons are magnetically equivalent due to molecular symmetry [1].
The aromatic carbon atoms display characteristic chemical shifts reflecting their substitution patterns and electronic environments. The carbon bearing the nitro group (C-3) appears at the most downfield position, typically around 146.4 parts per million [1]. This significant downfield shift results from the strong electron-withdrawing nature of the nitro group.
The carbon bearing the methyl substituent (C-4) resonates around 143.5 parts per million [1]. The ipso carbon connected to the piperazine ring (C-1) appears at approximately 133.5 parts per million, reflecting the electron-donating effect of the nitrogen atom [1].
The remaining aromatic carbons appear in the typical aromatic region. The carbon at position 6 resonates around 126.0 parts per million, while position 5 appears at 121.9 parts per million [1]. The carbon at position 2 shows a chemical shift of approximately 121.0 parts per million [1].
The methyl carbon attached to the aromatic ring typically appears around 20-25 parts per million, consistent with aromatic methyl groups. The piperazine ring carbons exhibit characteristic signals in the aliphatic region. The carbons adjacent to the aromatic nitrogen (C-11 and C-12) appear around 53.0 parts per million, while the carbons adjacent to the secondary amine (C-13 and C-16) resonate at 46.2 parts per million [1].
Infrared spectroscopy provides valuable information about the functional groups and vibrational modes present in 1-(4-Methyl-3-nitrophenyl)piperazine. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific molecular vibrations.
The nitro group exhibits two characteristic stretching vibrations corresponding to asymmetric and symmetric stretching modes. These vibrations are among the most diagnostic features in the infrared spectrum of nitro-containing compounds [1] [4].
The asymmetric nitro stretching vibration appears as a strong absorption band at approximately 1519 wavenumbers [1]. This vibration involves the out-of-phase stretching of the nitrogen-oxygen bonds and typically exhibits high intensity due to the large change in dipole moment. The frequency is consistent with aromatic nitro compounds and reflects the electronic environment of the nitro group.
The symmetric nitro stretching vibration occurs at approximately 1348 wavenumbers [1]. This vibration involves the in-phase stretching of both nitrogen-oxygen bonds and appears as a strong absorption band. The frequency difference between asymmetric and symmetric stretching modes (approximately 171 wavenumbers) is characteristic of aromatic nitro compounds.
Additional nitro group vibrations include bending and deformation modes. The nitrogen-oxygen-nitrogen bending vibration appears around 881 wavenumbers, while nitro group deformation modes occur in the lower frequency region around 707 wavenumbers [1].
The piperazine ring exhibits characteristic vibrational modes that can be identified in the infrared spectrum. These vibrations provide information about the ring conformation and hydrogen bonding patterns [5].
The nitrogen-hydrogen stretching vibration of the secondary amine appears as a sharp band at approximately 3173 wavenumbers [1]. This frequency is characteristic of secondary amines and may shift depending on hydrogen bonding interactions and molecular environment.
Carbon-hydrogen stretching vibrations from the piperazine ring appear in the region of 2800-3000 wavenumbers. The methylene carbon-hydrogen stretching vibrations occur around 2949, 2915, and 2834 wavenumbers [1]. These bands are typically of medium to strong intensity and may overlap with aromatic carbon-hydrogen stretching vibrations.
Piperazine ring deformation modes appear in the fingerprint region. The carbon-nitrogen stretching vibrations occur around 1232 and 1131 wavenumbers [1]. Ring breathing modes and deformation vibrations appear at lower frequencies, including bands at 941 and 926 wavenumbers [1].
Methylene bending vibrations from the piperazine ring appear around 1360 wavenumbers [5]. The scissoring vibrations of methylene groups typically occur around 1465 wavenumbers, while rocking vibrations appear near 720 wavenumbers for compounds with multiple methylene groups [6].
Mass spectrometry provides crucial information about the molecular ion and fragmentation pathways of 1-(4-Methyl-3-nitrophenyl)piperazine. The electron ionization mass spectrum reveals characteristic fragmentation patterns that aid in structural elucidation.
The molecular ion peak for 1-(4-Methyl-3-nitrophenyl)piperazine (molecular formula C₁₁H₁₅N₃O₂, molecular weight 221.26) may exhibit weak intensity, as is common for amine-containing compounds [7] [8]. The molecular ion follows the nitrogen rule, exhibiting an odd mass-to-charge ratio due to the presence of three nitrogen atoms.
Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for amine compounds [8]. This cleavage results in the loss of alkyl radicals and formation of resonance-stabilized nitrogen-containing cations.
The base peak in the mass spectrum likely corresponds to the formation of a stabilized fragment ion through cleavage of the bond between the piperazine ring and the aromatic system. This fragmentation produces a fragment at mass-to-charge ratio consistent with the substituted aniline cation [9] [10].
Loss of the nitro group represents another significant fragmentation pathway. The loss of nitrogen dioxide (46 mass units) from the molecular ion is a common fragmentation for nitro compounds [11]. This process yields a fragment ion corresponding to the methylphenylpiperazine cation.
Secondary fragmentations include the loss of smaller fragments such as methyl radicals (15 mass units) and hydrogen atoms. Ring fragmentations may produce smaller heterocyclic fragments, including piperazine-derived ions at characteristic mass-to-charge ratios.
The fragmentation pattern exhibits similarities to related compounds such as 1-(4-nitrophenyl)piperazine, where the molecular ion undergoes alpha-cleavage and nitro group loss to produce characteristic fragment ions [7]. The presence of the additional methyl group introduces specific fragmentation pathways while maintaining the core fragmentation behavior of the nitrophenylpiperazine scaffold.
Limited crystallographic data exists specifically for 1-(4-Methyl-3-nitrophenyl)piperazine in the current literature. However, extensive crystallographic studies have been conducted on related nitrophenylpiperazine compounds, providing insights into the likely structural features of the target compound [12] [13] [14].
Related compounds such as 1-(4-nitrophenyl)piperazine and its derivatives crystallize in various space groups, including monoclinic and triclinic systems [12] [14]. The piperazine ring consistently adopts a chair conformation in the solid state, similar to cyclohexane derivatives [13].
The nitro group in related structures exhibits coplanarity with the aromatic ring, with dihedral angles typically less than 5 degrees [13]. This planar arrangement maximizes conjugation between the nitro group and the aromatic system.
Intermolecular interactions in related crystal structures are dominated by hydrogen bonding patterns involving the secondary amine nitrogen and various acceptor atoms [12] [14]. These interactions include nitrogen-hydrogen to oxygen hydrogen bonds and weaker carbon-hydrogen to oxygen contacts.
The molecular conformation in related structures shows that the exocyclic nitrogen-carbon bond connecting the piperazine ring to the aromatic system can adopt either axial or equatorial orientations [14]. The preferred conformation depends on crystal packing forces and intermolecular interactions.
Crystal packing analysis of related compounds reveals the formation of extended hydrogen-bonded networks and π-π stacking interactions between aromatic rings [12]. These interactions contribute to the overall stability of the crystal structure and influence physical properties such as melting point and solubility.
The absence of specific crystallographic data for 1-(4-Methyl-3-nitrophenyl)piperazine represents an opportunity for future structural studies. Single-crystal X-ray diffraction would provide definitive information about bond lengths, angles, and intermolecular interactions, confirming the structural assignments derived from spectroscopic methods.